Cbl-b-IN-3 - 2573775-59-2

Cbl-b-IN-3

Catalog Number: EVT-10988267
CAS Number: 2573775-59-2
Molecular Formula: C30H34F3N5O
Molecular Weight: 537.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cbl-b-IN-3 is part of a series of compounds developed to inhibit Cbl-b's function. The specific compound Cbl-b-IN-3 has been studied in the context of its interaction with the protein's domains, particularly the tyrosine kinase binding domain and the linker region, which are crucial for its E3 ligase activity .

Synthesis Analysis

Methods

The synthesis of Cbl-b-IN-3 involves several steps that typically include:

  1. Design and Screening: Initial design based on structural insights from co-crystal structures of Cbl-b with other inhibitors.
  2. Chemical Synthesis: Utilizing standard organic synthesis techniques, including coupling reactions and purification methods such as chromatography.
  3. Characterization: The synthesized compound is characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Technical Details

The synthesis may involve the modification of existing compounds like Nx-1607, focusing on enhancing binding affinity and specificity towards the target protein . The use of high-throughput screening techniques can facilitate the identification of promising candidates for further development.

Molecular Structure Analysis

Structure

Cbl-b-IN-3's molecular structure has been elucidated through X-ray crystallography, revealing its binding conformation within the Cbl-b protein complex. The compound acts as an intramolecular glue, stabilizing the protein in an inactive conformation, thus inhibiting its E3 ligase activity .

Data

The structural data indicate that Cbl-b-IN-3 interacts specifically with the tyrosine kinase binding domain and linker regions of Cbl-b, but not with the RING domain, which is essential for its ubiquitin ligase function .

Chemical Reactions Analysis

Reactions

Cbl-b-IN-3 primarily participates in biochemical interactions rather than traditional chemical reactions. Its mechanism involves:

  1. Binding: The compound binds to the inactive form of Cbl-b.
  2. Inhibition: By stabilizing this conformation, it prevents the protein from engaging in ubiquitination processes.

Technical Details

The binding affinity and kinetics can be assessed using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), providing insights into how effectively Cbl-b-IN-3 inhibits the E3 ligase activity of Cbl-b .

Mechanism of Action

Process

Cbl-b-IN-3 inhibits Cbl-b by locking it into an inactive state through specific interactions with key domains involved in its regulatory function. The mechanism includes:

  1. Stabilization: The inhibitor stabilizes an autoinhibited conformation of Cbl-b.
  2. Disruption: It disrupts interactions necessary for substrate recognition and ubiquitin transfer.

Data

Biophysical assays have demonstrated that treatment with Cbl-b-IN-3 results in significant changes in thermal stability and conformational dynamics of the Cbl-b protein, indicating effective inhibition .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Specific to the synthesized variant.
  • pKa Values: Determined through titration experiments to assess ionization states under physiological conditions.
  • Stability: Evaluated under various pH and temperature conditions to ensure efficacy during storage and application .
Applications

Scientific Uses

Cbl-b-IN-3 has potential applications in:

  1. Cancer Immunotherapy: By inhibiting Cbl-b, it may enhance T-cell responses against tumors.
  2. Autoimmune Disease Research: Understanding its role could lead to novel treatments for conditions where immune regulation is disrupted.
  3. Biochemical Research: As a tool to study ubiquitin ligase mechanisms and their implications in cellular signaling pathways .
Introduction to Cbl-b as a Therapeutic Target in Immune Oncology

Biological Significance of E3 Ubiquitin Ligase Cbl-b in Immune Homeostasis

Casitas B lymphoma-b (Cbl-b) is a RING-type E3 ubiquitin ligase that serves as a master regulator of immune cell activation thresholds. Its structure comprises three critical domains: a tyrosine kinase-binding domain (TKBD) for substrate recognition, a linker helix region (LHR) containing a conserved tyrosine residue (Y363), and a RING finger domain that recruits ubiquitin-conjugating enzymes [3] [6]. Cbl-b maintains peripheral immune tolerance by ubiquitinating key signaling proteins in T cells, natural killer cells, and antigen-presenting cells. Mechanistically, it catalyzes K48-linked polyubiquitination of substrates such as phospholipase C gamma 1 (PLCγ1), VAV proto-oncogene, and growth factor receptor-bound protein 2 (GRB2), targeting them for proteasomal degradation [3] [8]. This activity dampens T cell receptor (TCR) and CD28 costimulatory signaling, thereby preventing aberrant activation and autoimmunity [7].

In natural killer cells, Cbl-b regulates cytotoxicity by ubiquitinating tyrosine kinase receptors TYRO3, AXL, and MERTK—collectively termed TAM receptors—leading to their internalization and degradation [4]. Consequently, Cbl-b deficiency or inhibition unleashes natural killer cell-mediated antitumor responses. Genetic studies in mice reveal that Cbl-b knockout animals develop spontaneous autoimmunity but also exhibit enhanced resistance to tumor metastasis, underscoring its non-redundant role in immune homeostasis [4] [7].

Table 1: Key Substrates of Cbl-b in Immune Cells

Substrate ProteinUbiquitination TypeBiological ConsequenceImmune Cell Type
PLCγ1K48-linked polyubiquitinImpaired calcium flux and NFAT activationT cells
VAVK48-linked polyubiquitinDisrupted cytoskeletal reorganizationT cells, natural killer cells
TAM receptors (TYRO3/AXL/MERTK)K48-linked polyubiquitinEnhanced cytotoxicityNatural killer cells
PI3K p85 subunitMonoubiquitinationAttenuated Akt activationT cells, B cells
CD3ζK48-linked polyubiquitinTCR downregulationT cells

Rationale for Targeting Cbl-b in Cancer Immunotherapy and Autoimmune Disorders

The therapeutic potential of Cbl-b inhibition arises from its divergent roles in cancer immunity and autoimmune pathogenesis. In oncology, Cbl-b establishes an immunosuppressive tumor microenvironment by enforcing T cell anergy and exhaustion. Tumors exploit this pathway by upregulating Cbl-b expression via transforming growth factor beta and interleukin-10, thereby evading immune surveillance [5] [9]. Preclinical models demonstrate that Cbl-b-deficient mice reject implanted tumors—including melanoma and mammary carcinomas—through hyperactive CD8⁺ T cell and natural killer cell responses [4] [7]. Notably, genetic ablation of Cbl-b synergizes with programmed cell death protein 1 blockade, enhancing tumor infiltration by cytotoxic lymphocytes [5].

Conversely, in autoimmune disorders, excessive Cbl-b activity may limit pathological self-reactivity. However, polymorphisms in the CBLB gene correlate with autoimmune susceptibility in humans, suggesting that fine-tuning its activity could restore tolerance [7]. For instance, in experimental allergic encephalomyelitis (a multiple sclerosis model), Cbl-b deletion exacerbates disease severity, whereas pharmacological stabilization of Cbl-b may theoretically suppress autoreactive T cells [3]. Thus, context-dependent modulation—inhibition for cancer versus stabilization for autoimmunity—represents a dual therapeutic strategy.

Table 2: Preclinical Evidence for Cbl-b Targeting

Disease ContextModel SystemInterventionKey Outcome
Metastatic melanomaCbl-b⁻/⁻ miceGenetic knockout80% tumor rejection via natural killer cell activation
B-cell lymphomaBALB/c mice with A20 tumorsCbl-b inhibitor (NX-1607)Reduced tumor growth; increased CD8⁺ T cell infiltration
Autoimmune arthritisCollagen-induced arthritisCbl-b overexpressionSuppressed joint inflammation
UV-induced skin cancerCbl-b⁻/⁻ miceGenetic knockoutSpontaneous tumor rejection

Emergence of Small-Molecule Inhibitors in Modulating Ubiquitination Pathways

Targeting E3 ligases like Cbl-b with small molecules presents unique challenges due to the absence of catalytic pockets and the need to disrupt protein-protein interactions. First-generation inhibitors employed substrate-competitive strategies but lacked specificity. Advances in structural biology enabled the development of conformation-disrupting compounds, exemplified by the triazole-based inhibitor series including NX-1607 and its analog C7683 [5] [6]. These compounds bind the TKBD-LHR interface of Cbl-b, locking it in an autoinhibited "closed" conformation through intramolecular glue effects. Biophysical analyses (e.g., surface plasmon resonance) confirm high-affinity binding (KD ≈ 8–12 nM) to full-length Cbl-b, stabilizing the protein by 10–12°C in thermal shift assays [6].

Cbl-b-IN-3 exemplifies this class of inhibitors. Its mechanism involves preventing phosphorylation at Y363—a prerequisite for RING domain reorientation and E2 ubiquitin-conjugating enzyme recruitment [6]. Consequently, substrate ubiquitination is abrogated, leading to sustained TCR-proximal signaling. In primary T cells, Cbl-b inhibitors enhance mitogen-activated protein kinase/extracellular signal-regulated kinase phosphorylation, interleukin-2 production, and proliferation even under suboptimal stimulation [5]. Unlike immune checkpoint antibodies (e.g., anti-programmed cell death protein 1), which reinvigorate exhausted T cells, Cbl-b inhibitors intrinsically lower activation thresholds, potentially benefiting "cold" tumors with low immune infiltration.

The trajectory of ubiquitin pathway modulators highlights their clinical versatility. Proteasome inhibitors (e.g., bortezomib) validated ubiquitin-dependent proteolysis as a target but lack immunological specificity. In contrast, E3 ligase inhibitors like Cbl-b-IN-3 offer precise control over immune signaling nodes, positioning them as next-generation immunotherapeutics [9].

Properties

CAS Number

2573775-59-2

Product Name

Cbl-b-IN-3

IUPAC Name

2-[3-[3-methyl-1-(4-methyl-1,2,4-triazol-3-yl)cyclobutyl]phenyl]-6-[[(3S)-3-methylpiperidin-1-yl]methyl]-4-(trifluoromethyl)-3H-isoindol-1-one

Molecular Formula

C30H34F3N5O

Molecular Weight

537.6 g/mol

InChI

InChI=1S/C30H34F3N5O/c1-19-6-5-9-37(15-19)16-21-10-24-25(26(11-21)30(31,32)33)17-38(27(24)39)23-8-4-7-22(12-23)29(13-20(2)14-29)28-35-34-18-36(28)3/h4,7-8,10-12,18-20H,5-6,9,13-17H2,1-3H3/t19-,20?,29?/m0/s1

InChI Key

HUOLMBXGHHSYHC-QORSJFMISA-N

Canonical SMILES

CC1CCCN(C1)CC2=CC3=C(CN(C3=O)C4=CC=CC(=C4)C5(CC(C5)C)C6=NN=CN6C)C(=C2)C(F)(F)F

Isomeric SMILES

C[C@H]1CCCN(C1)CC2=CC3=C(CN(C3=O)C4=CC=CC(=C4)C5(CC(C5)C)C6=NN=CN6C)C(=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.